Mass Spectrometric Differentiation: M+5 Mass Shift Enables Interference-Free Quantitation
Propionitrile-d5 provides a mass shift of +5.03 Da relative to unlabeled propionitrile (M = 55.08 Da for C3H5N vs. M = 60.11 Da for C3D5N) [1]. This 5-Da separation is sufficient to fully resolve the [M+H]+ ion of the internal standard from the analyte's native isotope peaks, eliminating cross-talk in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes. In contrast, acetonitrile-d3 (M = 44.05 Da for C2D3N) has a mass shift of only +3 Da, which can result in partial overlap with the M+1 isotope peak of acetonitrile (C2H3N), requiring complex mathematical deconvolution [2].
| Evidence Dimension | Mass difference from unlabeled analyte (Da) |
|---|---|
| Target Compound Data | +5.03 Da (60.11 g/mol) |
| Comparator Or Baseline | Acetonitrile-d3: +3.02 Da (44.05 g/mol) |
| Quantified Difference | Propionitrile-d5 provides 2.01 Da greater mass separation |
| Conditions | Calculated from exact monoisotopic masses: C3H5N = 55.0422 Da, C3D5N = 60.0736 Da; C2H3N = 41.0265 Da, C2D3N = 44.0454 Da. |
Why This Matters
The larger mass shift ensures baseline resolution in quadrupole-based MS instruments, directly improving the accuracy and precision of quantitative assays for propionitrile in complex matrices.
- [1] PubChem. Propanenitrile-d5 (CID 6914116) and Propionitrile (CID 7854). Computed Properties. View Source
- [2] Ciccimaro, E., Blair, I.A. Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 2010, 2, 311-341. View Source
